molecular formula C5H7BrN4 B1289506 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 903130-08-5

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1289506
CAS No.: 903130-08-5
M. Wt: 203.04 g/mol
InChI Key: CDQFNNODMQLMFW-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H7BrN4 and its molecular weight is 203.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research indicates that triazole-containing hybrids, including those related to the 1,2,4-triazole structure, demonstrate potent antibacterial activity against various strains, including drug-resistant forms. These compounds act as potent inhibitors by targeting key bacterial proteins and enzymes such as DNA gyrase, topoisomerase IV, and penicillin-binding protein, suggesting a broad-spectrum efficacy against significant pathogens like Staphylococcus aureus. This positions 1,2,4-triazole derivatives as promising candidates for developing novel antibacterial agents to tackle resistant bacterial infections (Jie Li & Junwei Zhang, 2021).

Polynuclear Complex Formation

The structural chemistry of polynuclear complexes based on pyrazine derivatives, including those with triazole rings, highlights their potential in forming highly symmetric architectures. These complexes are significant for their applications in coordination chemistry, potentially leading to advancements in material science and catalysis (A. Gusev, V. Shulgin, & M. Kiskin, 2019).

High Energy Density Materials (HEDMs)

The exploration of high-nitrogen containing azine energetic materials, including pyrazine energetic compounds, outlines their applications in propellants and explosives. These materials offer improved performance characteristics such as enhanced burning rates and reduced sensitivity, indicating their significance in defense and space exploration technologies (C. Yongjin & Ba Shuhong, 2019).

Drug Development

Derivatives of 1,2,4-triazoles have been extensively studied for their potential in drug development, offering a wide range of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and antiviral properties. The structural versatility of triazoles allows for the design of novel therapeutics targeting various diseases, underscoring the importance of these compounds in medicinal chemistry and pharmaceutical research (V. Ferreira et al., 2013).

Synthetic and Catalytic Applications

The diversity of heterocyclic N-oxide molecules, including those derived from triazoles and pyrazines, underlines their significance in organic synthesis and catalysis. These compounds serve as versatile intermediates in the formation of metal complexes, asymmetric synthesis, and the development of novel catalysts and medicinal agents, reflecting their broad application potential in chemistry and drug discovery (Dongli Li et al., 2019).

Mechanism of Action

Target of Action

It has been found to exhibit antimicrobial activity , suggesting that it may target specific enzymes or proteins in bacteria and fungi.

Mode of Action

Based on its antimicrobial activity , it can be hypothesized that it interacts with its targets in a way that inhibits their normal function, leading to the death or growth inhibition of the microorganisms.

Biochemical Pathways

Given its antimicrobial activity , it likely interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Its antimicrobial activity suggests that it likely leads to the death or growth inhibition of bacteria and fungi .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQFNNODMQLMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592053
Record name 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-08-5
Record name 3-Bromo-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903130-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (52 mg, 0.172 mmol) in DCM (6 mL) at 0° C. was added TFA (0.26 mL). The reaction was stirred at room temperature for 16 hours before concentrating in vacuo. The residue was purified by elution through an SCX-2 column using 2M NH3/MeOH to give the title compound as yellow solid (29 mg, 83%).
Name
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
83%

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